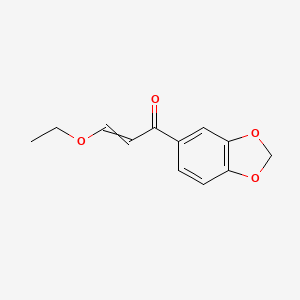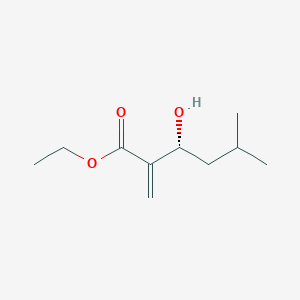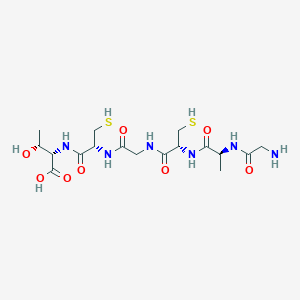
Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine is a peptide compound composed of five amino acids: glycine, alanine, cysteine, and threonine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Peptides like this compound play crucial roles in biological systems, often acting as signaling molecules, enzymes, or structural components.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (glycine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (L-alanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-cysteine, glycine, L-cysteine, and L-threonine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or atmospheric oxygen can be used for oxidation reactions.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Fluorescent dyes or biotin can be introduced using specific coupling reagents like N-hydroxysuccinimide (NHS) esters.
Major Products Formed:
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Resulting from the reduction of disulfide bonds.
Labeled peptides: Produced by substitution reactions introducing tags or labels.
Aplicaciones Científicas De Investigación
Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a component of peptide-based vaccines.
Industry: Utilized in the development of biosensors and diagnostic assays due to its specific binding properties.
Mecanismo De Acción
The mechanism of action of Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. The presence of cysteine residues allows for the formation of disulfide bonds, which can influence the peptide’s conformation and stability. Additionally, the threonine residue can participate in phosphorylation reactions, further regulating the peptide’s function.
Comparación Con Compuestos Similares
Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-serine: Similar structure but with serine instead of threonine.
Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-valine: Similar structure but with valine instead of threonine.
Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-glutamine: Similar structure but with glutamine instead of threonine.
Uniqueness: Glycyl-L-alanyl-L-cysteinylglycyl-L-cysteinyl-L-threonine is unique due to the presence of threonine, which can undergo phosphorylation, adding an additional layer of regulation to its activity. The combination of glycine, alanine, cysteine, and threonine residues provides a distinct set of chemical properties and potential interactions, making this peptide valuable for various research and industrial applications.
Propiedades
Número CAS |
661480-06-4 |
|---|---|
Fórmula molecular |
C17H30N6O8S2 |
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C17H30N6O8S2/c1-7(20-11(25)3-18)14(27)22-9(5-32)15(28)19-4-12(26)21-10(6-33)16(29)23-13(8(2)24)17(30)31/h7-10,13,24,32-33H,3-6,18H2,1-2H3,(H,19,28)(H,20,25)(H,21,26)(H,22,27)(H,23,29)(H,30,31)/t7-,8+,9-,10-,13-/m0/s1 |
Clave InChI |
MUOHROSOCDQEAA-MRVGTOHUSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)CN)O |
SMILES canónico |
CC(C(C(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)C(C)NC(=O)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


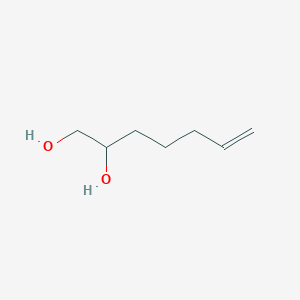
![1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B12536456.png)
![4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide](/img/structure/B12536464.png)


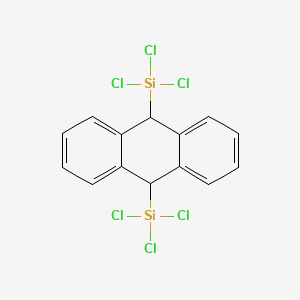

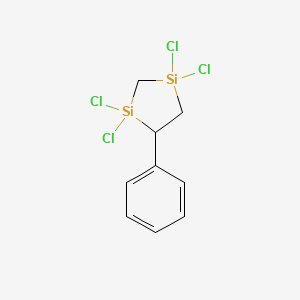
![Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B12536506.png)
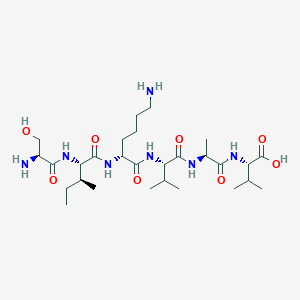
![2-[2-[2-[2-(4,4-Diethoxybutoxy)ethoxy]ethoxy]ethoxy]ethanol;methanesulfonic acid](/img/structure/B12536512.png)

